4-chloro-2-methoxypyridine-3-sulfonyl chloride
Overview
Description
4-Chloro-2-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxypyridine-3-sulfonyl chloride typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotation and sulfonation processes. These methods are designed to be efficient and cost-effective, ensuring the production of high-quality this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxypyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters.
Scientific Research Applications
4-Chloro-2-methoxypyridine-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxypyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical synthesis processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxypyridine-3-sulfonyl chloride
- 2-Chloro-4-methoxypyridine
- 4-Chloro-3-methoxy-2-methylpyridine
Uniqueness
4-Chloro-2-methoxypyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical synthesis applications where other compounds may not be as effective.
Properties
IUPAC Name |
4-chloro-2-methoxypyridine-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-6-5(13(8,10)11)4(7)2-3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFRYOBDKMTMBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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